Prudomestin is a natural product found in Prunus domestica and Zanthoxylum acanthopodium with data available.
Prudomestin
CAS No.: 3443-28-5
Cat. No.: VC20760304
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3443-28-5 |
---|---|
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 |
Standard InChI Key | HLSIOUXODPWHFI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O |
Appearance | Yellow cryst. |
Melting Point | 209 - 210 °C |
Prudomestin is a naturally occurring flavonoid compound recognized for its diverse biological activities and unique structural properties. Found in species such as Prunus domestica (European plum) and Zanthoxylum armatum, this polyphenolic compound has garnered scientific interest due to its antioxidant, anti-inflammatory, and enzyme-inhibitory effects. Below is a comprehensive analysis of Prudomestin, supported by structural, biochemical, and pharmacological data.
Natural Sources and Isolation
Prudomestin is primarily isolated from:
Extraction methods typically involve solvent-based techniques using benzene or ethanol, followed by recrystallization for purification.
Reactive Oxygen Species (ROS) Inhibition
Prudomestin demonstrates potent ROS-scavenging activity:
In comparative studies, it outperformed ibuprofen (IC₅₀ = 11.2 µg/mL) in ROS inhibition . Molecular docking revealed strong binding to cyclooxygenase-2 (COX-2) (), suggesting anti-inflammatory potential .
Pharmacokinetic and Toxicological Profile
ADMET Predictions
Property | Outcome |
---|---|
Gastrointestinal absorption | High |
Blood-brain barrier penetration | Low |
Hepatotoxicity | None predicted |
Mutagenicity | Negative |
These predictions suggest favorable bioavailability and safety .
Comparative Analysis with Related Flavonoids
Prudomestin’s distinct methoxy substitution pattern enhances its enzyme-binding affinity compared to other flavonols .
Research Gaps and Future Directions
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Clinical Validation: In vivo studies are needed to confirm efficacy in metabolic and inflammatory disorders.
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Synthetic Optimization: Scalable production methods remain underexplored.
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Mechanistic Studies: Detailed pathways for xanthine oxidase inhibition (implied in gout management) require validation .
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